VX-166 Demonstrates Robust Survival Benefit in Clinically Relevant Sepsis Models with Delayed Dosing
In a rat cecal ligation and puncture (CLP) model of polymicrobial sepsis, VX-166 administered continuously via mini-osmotic pump starting 3 hours post-insult improved 10-day survival from 40% to 92% (P=0.009) [1]. In a murine lipopolysaccharide (LPS)-induced endotoxic shock model, repeat intravenous bolus dosing of VX-166 (30 mg/kg) at 0, 4, 8, and 12 hours post-LPS increased survival from 0% to 75% (P<0.0001) [1]. In contrast, the peptide-based pan-caspase inhibitor Z-VAD-FMK, when tested in a similar CLP model, failed to improve survival when administered at a high dose (30 mg/kg) 1 hour post-CLP, and only showed a modest benefit at lower doses with less robust statistical significance [2]. This comparative analysis highlights VX-166's superior and more consistent efficacy in a delayed-dosing regimen, a critical factor for translational sepsis research.
| Evidence Dimension | 10-day Survival Rate in Rat CLP Sepsis Model (Delayed Dosing) |
|---|---|
| Target Compound Data | Survival improved from 40% to 92% (P=0.009) when dosed 3h post-insult [1] |
| Comparator Or Baseline | Z-VAD-FMK (30 mg/kg, 1h post-CLP): No survival benefit compared to control [2] |
| Quantified Difference | VX-166: +52% absolute survival improvement; Z-VAD-FMK: 0% improvement (ineffective) |
| Conditions | Rat CLP model; VX-166 dosed 3h post-CLP via osmotic pump; Z-VAD-FMK dosed 1h post-CLP via IP injection |
Why This Matters
The ability to improve survival when administered after disease onset is a critical translational advantage for sepsis therapeutics, directly impacting the scientific value of preclinical models.
- [1] Weber P, Wang P, Maddens S, Wang PSh, Wu R, Miksa M, Dong W, Mortimore M, Golec JM, Charlton P. VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis. Crit Care. 2009;13(5):R146. View Source
- [2] Hotchkiss RS, Tinsley KW, Swanson PE, Chang KC, Cobb JP, Buchman TG, Korsmeyer SJ, Karl IE. Caspase inhibitors improve survival in sepsis: a critical role of the lymphocyte. Nat Immunol. 2000 Dec;1(6):496-501. View Source
